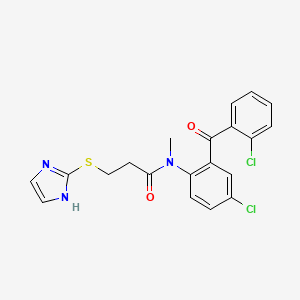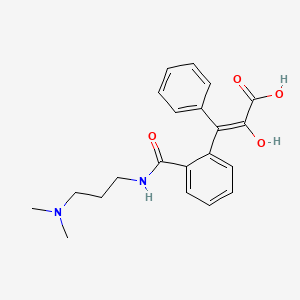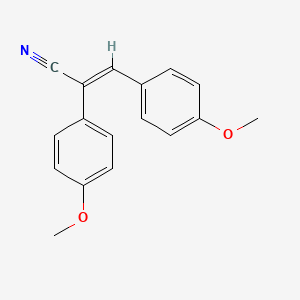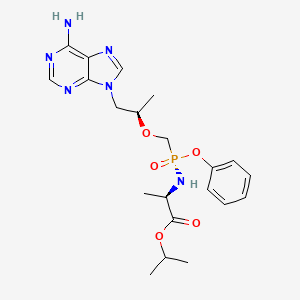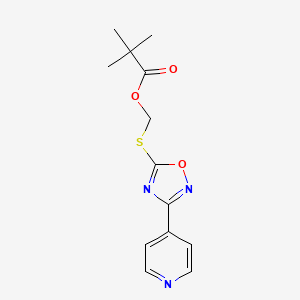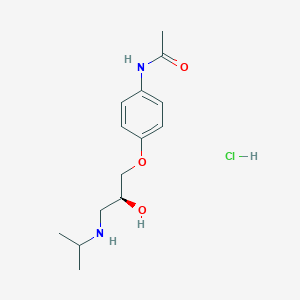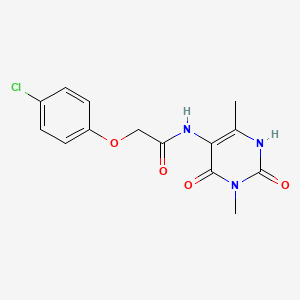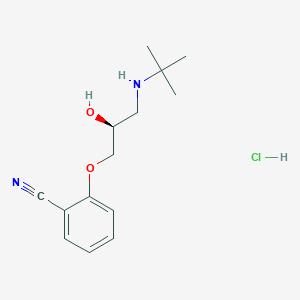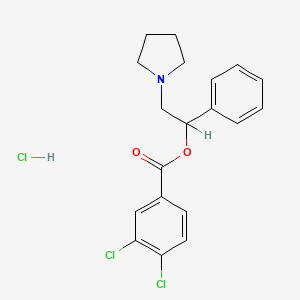
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid core substituted with two chlorine atoms at the 3 and 4 positions, and an ester linkage to a pyrrolidinylmethylbenzyl group. The hydrochloride form indicates that it is a salt, which often enhances its solubility in water and other solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
Esterification: The carboxylic acid group of 3,4-dichlorobenzoic acid reacts with the hydroxyl group of 1-pyrrolidinylmethylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 3,4-dichlorobenzoic acid and 1-pyrrolidinylmethylbenzyl alcohol.
科学的研究の応用
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
類似化合物との比較
Similar Compounds
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester: The non-hydrochloride form of the compound.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrobromide: A similar compound with a different halide salt.
Benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, acetate: A similar ester with an acetate group instead of a hydrochloride.
Uniqueness
The hydrochloride form of benzoic acid, 3,4-dichloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments.
特性
CAS番号 |
109554-80-5 |
|---|---|
分子式 |
C19H20Cl3NO2 |
分子量 |
400.7 g/mol |
IUPAC名 |
(1-phenyl-2-pyrrolidin-1-ylethyl) 3,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H19Cl2NO2.ClH/c20-16-9-8-15(12-17(16)21)19(23)24-18(13-22-10-4-5-11-22)14-6-2-1-3-7-14;/h1-3,6-9,12,18H,4-5,10-11,13H2;1H |
InChIキー |
PLXANVLIFWXARJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


